molecular formula C11H12O B6320394 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol CAS No. 16017-31-5

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol

Cat. No.: B6320394
CAS No.: 16017-31-5
M. Wt: 160.21 g/mol
InChI Key: YAUGFJKWTZWRDL-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a prop-2-yn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol typically involves the reaction of 2,4-dimethylphenylacetylene with formaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: 3-(2,4-Dimethylphenyl)prop-2-ynal or 3-(2,4-Dimethylphenyl)prop-2-ynoic acid.

    Reduction: 3-(2,4-Dimethylphenyl)prop-2-en-1-ol or 3-(2,4-Dimethylphenyl)propan-1-ol.

    Substitution: 3-(2,4-Dimethylphenyl)prop-2-yn-1-chloride or 3-(2,4-Dimethylphenyl)prop-2-yn-1-bromide.

Scientific Research Applications

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming triazoles that exhibit biological activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of methyl groups.

    3-(3,5-Dimethylphenyl)prop-2-yn-1-ol: Similar structure but with methyl groups at different positions on the phenyl ring.

    3-(2,4-Dihydroxyphenyl)prop-2-yn-1-ol: Similar structure but with hydroxyl groups instead of methyl groups.

Uniqueness

3-(2,4-Dimethylphenyl)prop-2-yn-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUGFJKWTZWRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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